Predicted Physicochemical Property Divergence: Density and Boiling Point vs. 5‑Chloro Analog
The 5‑iodo substituent significantly increases molecular weight and alters bulk physical properties compared to the 5‑chloro congener. These differences direct the choice of purification method, analytical detection limit and formulation solvent .
| Evidence Dimension | Predicted density and boiling point |
|---|---|
| Target Compound Data | Density: 1.5 ± 0.1 g cm⁻³; Boiling point: 478.0 ± 45.0 °C (at 760 mmHg) |
| Comparator Or Baseline | Butyl 2-(4-((5-chloro-2-pyridyl)oxy)phenoxy)propionate (estimated): Density ~1.3 g cm⁻³; Boiling point ~445 °C |
| Quantified Difference | Density increase ≈ 0.2 g cm⁻³; Boiling point increase ≈ 33 °C |
| Conditions | Predicted values from ACD/Labs Percepta and ChemSpider; no experimental data available |
Why This Matters
Procurement decisions for analytical standards or intermediates must account for these property differences, as they affect GC/LC retention times, solvent compatibility and safe handling windows.
